molecular formula C11H17NO4 B1488779 1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1341843-46-6

1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1488779
CAS No.: 1341843-46-6
M. Wt: 227.26 g/mol
InChI Key: GKSBKPQRHUWBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of oxane-4-carbonyl chloride with pyrrolidine-3-carboxylic acid under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biological processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

  • Industry: The compound can be utilized in the production of specialty chemicals, pharmaceuticals, and other industrial applications.

Mechanism of Action

1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as 1-(oxane-4-carbonyl)piperazine hydrochloride and other pyrrolidine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Comparison with Similar Compounds

  • 1-(Oxane-4-carbonyl)piperazine hydrochloride

  • Other pyrrolidine derivatives

Properties

IUPAC Name

1-(oxane-4-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c13-10(8-2-5-16-6-3-8)12-4-1-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSBKPQRHUWBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.